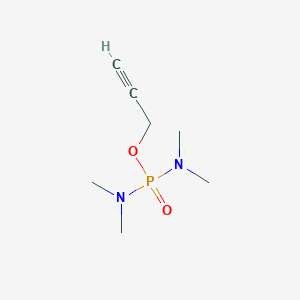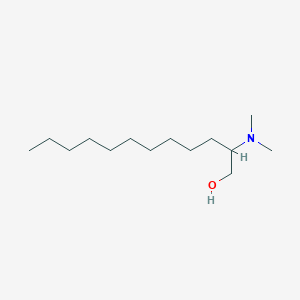
2-(Dimethylamino)dodecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)dodecan-1-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by a long carbon chain with a dimethylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Dimethylamino)dodecan-1-OL typically involves the reaction of 1-dodecanol with dimethylamine. One common method is the transesterification process, where 1-dodecanol is combined with a dimethylamino-containing ester in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)dodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecane.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)dodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane fluidity and lipid interactions.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)dodecan-1-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This property makes it useful as a penetration enhancer in transdermal drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecanol: A primary alcohol with similar applications but lacks the dimethylamino group.
Dodecylamine: Contains an amino group but lacks the hydroxyl group.
Lauryl alcohol: Another name for 1-dodecanol, used interchangeably in some contexts.
Uniqueness
2-(Dimethylamino)dodecan-1-OL is unique due to the presence of both a dimethylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, particularly in enhancing membrane interactions and drug delivery .
Eigenschaften
CAS-Nummer |
54010-22-9 |
|---|---|
Molekularformel |
C14H31NO |
Molekulargewicht |
229.40 g/mol |
IUPAC-Name |
2-(dimethylamino)dodecan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-14(13-16)15(2)3/h14,16H,4-13H2,1-3H3 |
InChI-Schlüssel |
CSSVTQCWYGWGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CO)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


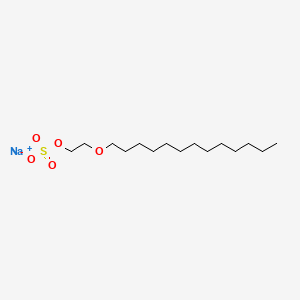
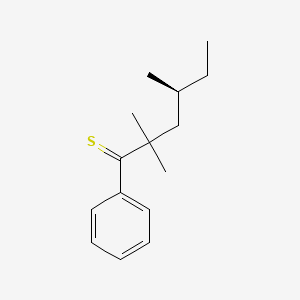
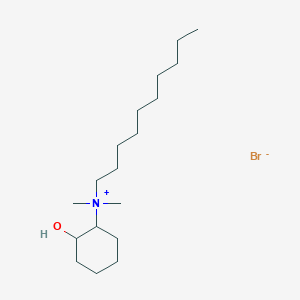
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
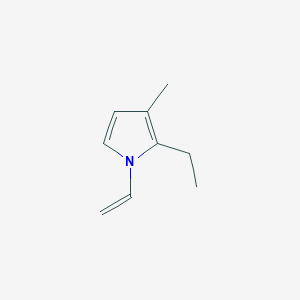
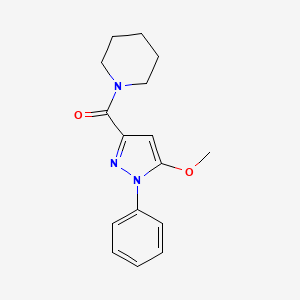
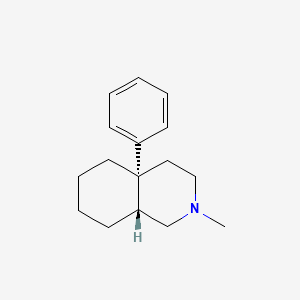
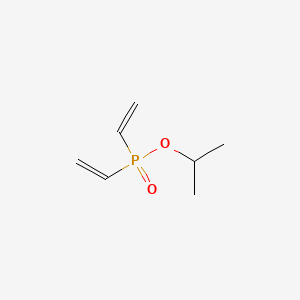
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
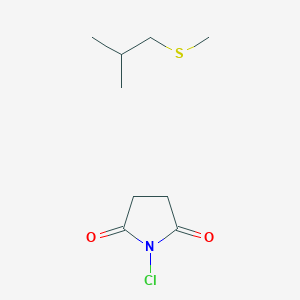
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
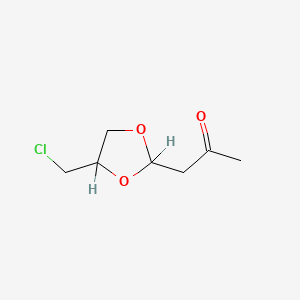
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
